Boc-8-amino-1,2,3,4-tetrahydroquinoline

Descripción general

Descripción

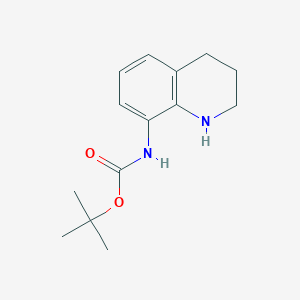

Boc-8-amino-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-8-amino-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process. One common method involves the reaction of 8-amino-1,2,3,4-tetrahydroquinoline with di-tert-butyl dicarbonate in the presence of a base such as tetrahydrofuran . The reaction is typically carried out at low temperatures (0°C) to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Boc-8-amino-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Deprotection: The Boc (tert-butoxycarbonyl) group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Di-tert-butyl dicarbonate: Used for the protection of the amino group.

Tetrahydrofuran: Common solvent for the reactions.

Acids (e.g., trifluoroacetic acid): Used for deprotection of the Boc group.

Major Products

The major products formed from these reactions include various protected and deprotected derivatives of tetrahydroquinoline, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Boc-8-amino-1,2,3,4-tetrahydroquinoline serves as an intermediate in the synthesis of various biologically active compounds. Its derivatives are being investigated for:

- Antimicrobial Properties : Research indicates that tetrahydroquinoline derivatives exhibit significant antibacterial activity. For example, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria .

- Anticancer Activity : Compounds derived from tetrahydroquinolines have been evaluated for their antiproliferative effects against various cancer cell lines, including HeLa and HT-29 cells .

- Neuroprotective Effects : Some derivatives have shown promise in protecting against oxidative stress in neuronal cells, potentially aiding in the treatment of neurodegenerative diseases .

Synthetic Applications

The compound is utilized in multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines. This is crucial for synthesizing complex organic molecules with diverse functionalities.

Biological Interaction Studies

This compound has been subjected to interaction studies to determine its binding affinity with various biological targets. These studies often employ techniques such as surface plasmon resonance (SPR) to elucidate its mechanism of action.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and applications of this compound compared to other related compounds:

| Compound Name | Structure Type | Unique Features | Applications |

|---|---|---|---|

| This compound | Tetrahydroquinoline | Boc protection at position 8; versatile synthesis | Antimicrobial, anticancer |

| 8-Amino-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline | Lacks Boc protection; more reactive | Potentially higher reactivity in synthesis |

| Boc-3-amino-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline | Protection at position 3; different synthetic routes | Varied biological activity |

Case Study 1: Anticancer Activity

A study conducted on a series of tetrahydroquinoline derivatives demonstrated that compounds with specific substitutions at the 8-position exhibited enhanced antiproliferative activity against cancer cell lines. The study highlighted that Boc-8-amino derivatives showed significant promise as potential anticancer agents due to their ability to induce apoptosis in malignant cells .

Case Study 2: Synthesis of Novel Derivatives

Recent research focused on synthesizing novel derivatives of this compound through domino reactions. These methods allowed for efficient production of complex structures that could serve as lead compounds for further pharmacological evaluation .

Mecanismo De Acción

The mechanism of action of Boc-8-amino-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparación Con Compuestos Similares

Similar Compounds

7-Amino-1,2,3,4-tetrahydroquinoline: Another derivative of tetrahydroquinoline with similar structural features.

4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline: A related compound with additional chlorine substitutions.

Uniqueness

Boc-8-amino-1,2,3,4-tetrahydroquinoline is unique due to its specific Boc protection, which provides stability and allows for selective deprotection under controlled conditions. This makes it a valuable intermediate in synthetic chemistry and drug development.

Actividad Biológica

Boc-8-amino-1,2,3,4-tetrahydroquinoline (Boc-THQ) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

Boc-THQ is characterized by a tetrahydroquinoline core with a tert-butyloxycarbonyl (Boc) protecting group at the amino position. Its molecular formula is , with a molecular weight of 248.33 g/mol. The Boc group enhances the compound's stability and solubility, making it suitable for various synthetic applications in medicinal chemistry.

Antimicrobial Properties

Boc-THQ has been studied for its antimicrobial activities. Compounds derived from the tetrahydroquinoline framework have shown significant effectiveness against various pathogens. The exact mechanism of action remains under investigation, but it is believed that these compounds disrupt microbial cell functions.

Anticancer Activity

Research indicates that Boc-THQ and its derivatives exhibit potent anticancer properties. A study evaluating various tetrahydroquinoline derivatives found that certain analogs significantly inhibited NF-κB transcriptional activity, which is crucial in cancer progression. For example, derivatives were synthesized and tested against several human cancer cell lines (NCI-H23, ACHN, MDA-MB-231, PC-3) with some showing IC50 values as low as 0.70 μM, indicating high potency .

Antioxidant Activity

Boc-THQ has also demonstrated promising antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress-related diseases by neutralizing free radicals. The compound's structure allows it to act effectively in this capacity .

The biological activity of Boc-THQ can be attributed to its interaction with various biochemical pathways:

- NF-κB Inhibition : Tetrahydroquinoline derivatives have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity. This inhibition can lead to reduced inflammation and cancer cell proliferation .

- Antimicrobial Mechanisms : While specific mechanisms for Boc-THQ's antimicrobial effects are not fully elucidated, it is hypothesized that the compound interferes with essential microbial processes such as cell wall synthesis or metabolic pathways.

Research Findings and Case Studies

Below is a summary table of key studies related to the biological activity of this compound:

Propiedades

IUPAC Name |

tert-butyl 8-amino-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-5-7-10-6-4-8-11(15)12(10)16/h4,6,8H,5,7,9,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWRAFNQOMZZQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721586 | |

| Record name | tert-Butyl 8-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137469-86-4 | |

| Record name | tert-Butyl 8-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.